

Performance Comparison of Commercial IL-23 ELISA Kits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IV-23

Cat. No.: B12422238

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The selection of an appropriate ELISA kit depends on several factors, including sensitivity, the expected concentration range of IL-23 in the samples, and the required precision of the measurements. The following table summarizes the key performance characteristics of IL-23 ELISA kits from several leading manufacturers.

Manufacturer	Kit Name	Catalog No.	Sensitivity (LOD)	Assay Range	Sample Types
R&D Systems	Human IL-23 Quantikine ELISA Kit	D2300B	16.3 pg/mL[1]	39.0 - 2,500 pg/mL[1]	Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma
STEMCELL Technologies	Human IL-23 ELISA Kit	01908	4 pg/mL[2][3]	10 - 3,160 pg/mL[2][3]	Serum, Plasma, Cell Culture Supernatants [2][3]
Invitrogen (Thermo Fisher)	Human IL-23 ELISA Kit	BMS2023-3	4.0 pg/mL[4]	15.6 - 2,000 pg/mL[4]	Serum, Plasma, Supernatant[4]
Abcam	Human IL-23 SimpleStep ELISA® Kit	ab221837	15.6 pg/mL[5]	39.1 - 2,500 pg/mL	Cell Culture Media, Serum, Plasma (Citrate, EDTA, Heparin)
FineTest	Human IL-23 (Interleukin 23) ELISA Kit	EH3270	23.438 pg/mL	39.063 - 2,500 pg/mL	Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate[6]
MyBioSource	Rabbit IL-23 ELISA Kit	MBS2509200	0.094 ng/mL[7]	0.156 - 10 ng/mL[7]	Serum, Plasma, and other

biological
fluids[7]

Detailed Performance Characteristics

This table provides a more in-depth look at the precision and recovery data for some of the kits, which are critical for assessing the reliability and accuracy of the assay.

Manufacturer	Kit Name	Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)	Recovery (%)
R&D Systems	Human IL-23 Quantikine ELISA Kit	4.2 - 6.7%	6.0 - 8.6%	85 - 107%
STEMCELL Technologies	Human IL-23 ELISA Kit	2.6%[2][3]	8.6%[2]	76 - 110%[2][3]
Invitrogen (Thermo Fisher)	Human IL-23 ELISA Kit	5.9%[4]	6.3%[4]	Not specified
Abcam	Human IL-23 SimpleStep ELISA® Kit	Not specified	Not specified	89 - 108% (spiked samples) [5]
FineTest	Human IL-23 (Interleukin 23) ELISA Kit	< 8%	< 10%	84 - 105%[6]
MyBioSource	Rabbit IL-23 ELISA Kit	< 8%[8]	< 10%[8]	Not specified

Experimental Protocols

The general principle for these kits is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for IL-23 is pre-coated onto the wells of a microplate. When the sample is added, the IL-23 present binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope of IL-23 is then added,

forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of IL-23 in the sample. The optical density is measured with a microplate reader.

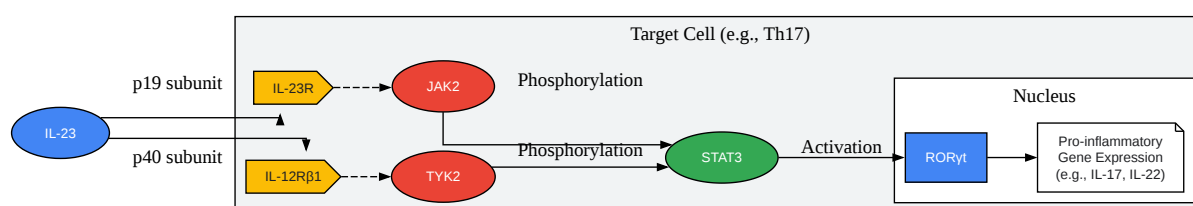
General Sandwich ELISA Protocol Outline:

- **Reagent and Sample Preparation:** All reagents and samples are brought to room temperature. Standards are reconstituted and serially diluted to create a standard curve. Samples may require dilution.
- **Binding:** Standards and samples are added to the antibody-coated microplate wells and incubated to allow the IL-23 to bind to the capture antibody.
- **Washing:** The plate is washed to remove any unbound substances.
- **Detection Antibody Incubation:** The biotinylated detection antibody is added to each well and incubated.
- **Washing:** The plate is washed again to remove unbound detection antibody.
- **Enzyme Conjugate Incubation:** Streptavidin-HRP conjugate is added to each well and incubated.
- **Washing:** A final wash step removes unbound enzyme conjugate.
- **Substrate Development:** A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for color development.
- **Stopping the Reaction:** A stop solution is added to terminate the reaction.
- **Measurement:** The optical density of each well is measured at a specific wavelength (commonly 450 nm).
- **Calculation:** The concentration of IL-23 in the samples is determined by comparing their optical density to the standard curve.

Note: Incubation times, washing procedures, and reagent concentrations vary between kits. Always refer to the specific kit's manual for detailed instructions.[2][5][6][9][10]

Visualizing Key Processes

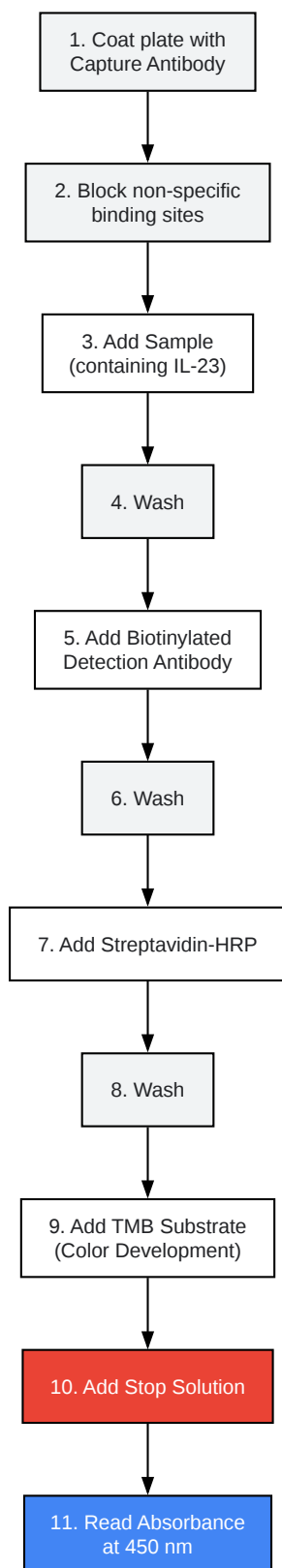
To better understand the biological context and the experimental procedure, the following diagrams illustrate the IL-23 signaling pathway and a typical ELISA workflow.



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Figure 1. IL-23 Signaling Pathway.

The diagram above illustrates the binding of the IL-23 cytokine to its receptor complex on a target cell, initiating a signaling cascade through the JAK-STAT pathway. This ultimately leads to the transcription of pro-inflammatory genes.



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Figure 2. General Sandwich ELISA Workflow.

This flowchart outlines the sequential steps involved in a typical sandwich ELISA protocol, from coating the plate to reading the final results.

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- To cite this document: BenchChem. [Performance Comparison of Commercial IL-23 ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12422238#comparing-different-commercial-il-23-elisa-kits\]](https://www.benchchem.com/product/b12422238#comparing-different-commercial-il-23-elisa-kits)

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